
1-(2-羟基苯基)-6-甲基嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of molecules with diverse physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazolin-4(3H)-one, a core structure in the compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other methods for the synthesis of quinazolinones involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of quinazolinones, including “1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione”, is based on structures generated from information available in various databases . The molecular formula of a similar compound was reported as C14H19NO4Sn .Chemical Reactions Analysis
Quinazolinones have been found to exhibit good luminescence properties . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure have been developed . These molecules are used for environmentally sensitive probes and two-photon fluorescence bioimaging .科学研究应用
多组分反应合成
- 标题: 5-[(3-氟苯基)(2-羟基-6-氧代环己-1-烯-1-基)甲基]-6-羟基-1,3-二甲基嘧啶-2,4(1H,3H)-二酮
- 摘要: 这项研究概述了通过多组分反应合成相关化合物,涉及 N,N-二甲基巴比妥酸等,展示了其在化学合成和结构分析中的潜力。
- 来源: (Barakat et al., 2016)
- 标题: 基于嘧啶的双尿嘧啶衍生物作为光学、非线性光学和药物发现应用的有效候选物的实验和计算研究
- 摘要: 本文介绍了新型基于嘧啶的衍生物的合成和表征,突出了它们在非线性光学应用和药物发现中的潜力。
- 来源: (Mohan et al., 2020)
- 标题: (2-羟基苯基)-5-苯基-6-(吡咯烷-1-羰基)-1H-吡喃并[2,3-d]嘧啶-2,4(3H,5H)-二酮衍生物作为有效生物制剂的高效一步合成
- 摘要: 讨论了一系列新型吡喃嘧啶的合成,考察了它们的抗炎、抗菌和抗真菌活性,以及分子对接研究。
- 来源: (Veeranna et al., 2022)
- 标题: 6-环己基甲基-3-羟基嘧啶-2,4-二酮作为 HIV 逆转录酶的抑制剂支架: 3-OH 对抑制 RNase H 和聚合酶的影响
- 摘要: 本研究提出了羟基嘧啶-2,4-二酮衍生物的设计和合成,分析了其对 HIV-1 逆转录酶功能的双重抑制及其作为 HIV 治疗平台的潜力。
- 来源: (Tang et al., 2017)
未来方向
Quinazolinones, including “1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione”, have shown promise in various fields such as medicinal chemistry and bioimaging . Future research could focus on exploring their potential in these areas further, as well as investigating their other possible applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-(2-hydroxyphenyl)-3-oxopropanenitrile, which is then reacted with guanidine to form the target compound.", "Starting Materials": ["2-hydroxybenzaldehyde", "ethyl acetoacetate", "guanidine"], "Reaction": ["Step 1: Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(2-hydroxyphenyl)-3-oxopropanenitrile.", "Step 2: Reaction of 3-(2-hydroxyphenyl)-3-oxopropanenitrile with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione.", "Step 3: Purification of the product by recrystallization or column chromatography."] } | |
CAS 编号 |
148320-16-5 |
分子式 |
C11H10N2O3 |
分子量 |
218.212 |
IUPAC 名称 |
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,15,16) |
InChI 键 |
UPXDAVWVJDHKQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)
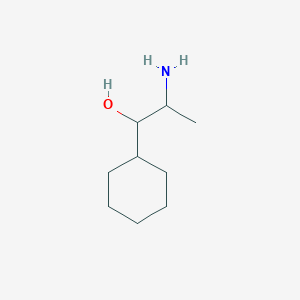
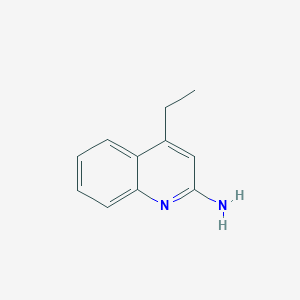
![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

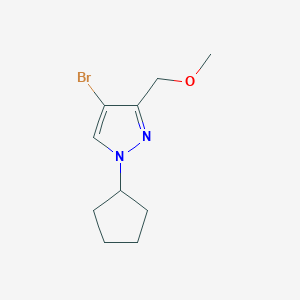
![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)


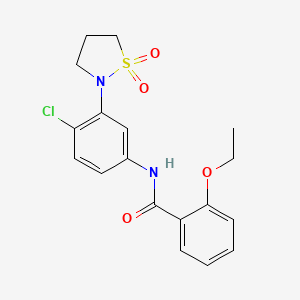

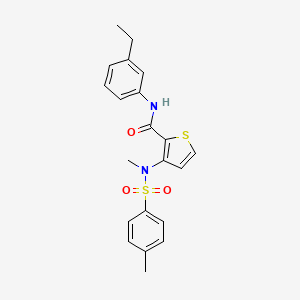
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)